3-Chloromethcathinone hydrochloride

Catalog No.
S1786378
CAS No.
1607439-32-6
M.F
C10H13Cl2NO
M. Wt
234.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Chloromethcathinone hydrochloride

CAS Number

1607439-32-6

Product Name

3-Chloromethcathinone hydrochloride

IUPAC Name

1-(3-chlorophenyl)-2-(methylamino)propan-1-one;hydrochloride

Molecular Formula

C10H13Cl2NO

Molecular Weight

234.12 g/mol

InChI

InChI=1S/C10H12ClNO.ClH/c1-7(12-2)10(13)8-4-3-5-9(11)6-8;/h3-7,12H,1-2H3;1H

InChI Key

QXEPSICDXPPHTO-UHFFFAOYSA-N

SMILES

CC(C(=O)C1=CC(=CC=C1)Cl)NC.Cl

Synonyms

3-CMC

Canonical SMILES

CC(C(=O)C1=CC(=CC=C1)Cl)NC.Cl

3-Chloromethcathinone hydrochloride, commonly referred to as 3-Chloromethcathinone, is a synthetic compound belonging to the cathinone class of psychoactive substances. It is structurally related to methcathinone and features a chlorine atom at the meta position of the phenyl ring. The molecular formula is C10H12ClNOC_{10}H_{12}ClNO with a molar mass of approximately 197.66 g/mol . First identified in 2014, this compound has garnered attention for its stimulant effects, which are often compared to those of mephedrone and, to a lesser extent, MDMA and cocaine .

The exact mechanism of action of 3-CMC is not fully understood, but it is believed to share similarities with other cathinones. These stimulants likely act by increasing the release of the neurotransmitters dopamine, norepinephrine, and serotonin in the central nervous system []. This increase in neurotransmitters leads to feelings of euphoria, alertness, and increased energy.

3-CMC is a substance of abuse with a high potential for addiction and dependence []. Studies suggest it can cause a variety of adverse effects, including:

  • Increased heart rate, blood pressure, and body temperature [].
  • Chest pain, anxiety, and paranoia [].
  • Psychosis and hallucinations at high doses [].
  • Damage to the heart, liver, and kidneys with prolonged use [].

Potential Therapeutic Effects:

Limited scientific research exists exploring the potential therapeutic applications of 3-CMC. Some studies have investigated its effects on dopamine and norepinephrine reuptake, suggesting a stimulant effect similar to other cathinones []. However, these studies are preliminary and primarily conducted on animals. 3-CMC is not an approved therapeutic agent for any medical condition.

Pharmacological Profile:

Research suggests 3-CMC acts as a stimulant by inhibiting the reuptake of dopamine and norepinephrine in the central nervous system []. This mechanism is similar to other cathinones and amphetamines, which produce effects like increased alertness, focus, and energy. However, more research is needed to fully understand the pharmacological profile of 3-CMC in humans.

Comparison to Other Cathinones:

3-CMC is structurally related to other cathinones, such as methcathinone and 4-chloromethcathinone (4-CMC) []. Research on these related substances may provide insights into the potential effects of 3-CMC. However, due to the limited research on 3-CMC itself, extrapolating findings from other cathinones should be done cautiously.

Safety Concerns:

The limited research on 3-CMC suggests potential safety concerns. Studies have shown that 3-CMC can produce a variety of negative effects, including anxiety, paranoia, insomnia, and cardiovascular issues []. Due to its potential for abuse and dependence, 3-CMC is often classified as a new psychoactive substance (NPS) and is illegal or tightly controlled in many countries.

The synthesis of 3-Chloromethcathinone typically involves a two-step reaction process. The first step includes bromination of 3-chloro-propiophenone to produce 2-bromo-3-chloropropiophenone. This is followed by an amination reaction using methylamine hydrochloride, resulting in the formation of the target compound . The final product is often obtained as a racemic mixture, with the S-enantiomer believed to exhibit greater potency .

The synthesis methods for 3-Chloromethcathinone can be summarized as follows:

  • Bromination: The precursor, 3-chloro-propiophenone, undergoes bromination at the alpha position.
  • Amination: The resulting compound is treated with methylamine hydrochloride.
  • Recrystallization: The final product is recrystallized to obtain a pure form, typically as a hydrochloride salt for stability .

Alternative methods may include Friedel-Crafts acylation if starting materials are unavailable or controlled .

Limited interaction studies have been conducted on 3-Chloromethcathinone. Anecdotal evidence suggests that it may interact with other stimulants or depressants, leading to unpredictable effects when combined with substances like alcohol or other psychoactive drugs . More systematic research is necessary to understand its pharmacokinetics and interactions fully.

3-Chloromethcathinone shares structural similarities with several other compounds in the cathinone family. Below is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesNotable Effects
3-ChloromethcathinoneChlorine at meta positionStimulant effects similar to mephedrone
2-ChloromethcathinoneChlorine at ortho positionLess researched; potential stimulant
4-ChloromethcathinoneChlorine at para positionSimilar stimulant properties
MethcathinoneNo chlorine substitutionKnown for euphoric effects
MephedroneMethyl group substitutionPopular designer drug; strong stimulant

Uniqueness: The presence of chlorine at the meta position distinguishes 3-Chloromethcathinone from its positional isomers (2-Chloromethcathinone and 4-Chloromethcathinone), potentially affecting its pharmacological profile and potency compared to these compounds .

3-Chloromethcathinone first gained attention in 2014 through seizures in European countries, including Germany, Poland, and Sweden. Its rise coincided with the global surge in synthetic cathinone production, driven by the availability of precursors like 3-chloropropiophenone and methylamine. By 2020, it accounted for nearly a quarter of cathinone seizures in Europe, with production increasingly linked to Indian manufacturers.

Key milestones include:

  • 2014: Initial detection in Europe, primarily through police seizures.
  • 2020–2021: Expanded distribution across 25 European countries, with the Netherlands reporting the largest quantities.
  • 2023–2024: Increased focus on metabolic profiling and forensic detection due to its role in fatal and non-fatal intoxications.

Classification within Synthetic Cathinones

3-Chloromethcathinone belongs to the N-alkylated cathinone subclass, characterized by a β-keto-amphetamine structure with a chlorine substituent at the 3-position of the phenyl ring. It is a positional isomer of 4-CMC and structurally distinct from methcathinone (lacking a chlorine atom) and 3-methylmethcathinone (3-MMC, with a methyl group at the 3-position).

Key Structural Features

FeatureDescription
Core Structureβ-Keto-amphetamine backbone with a phenyl ring and N-methyl group.
SubstituentsChlorine atom at the 3-position of the phenyl ring.
IsomerismExists as a racemic mixture due to a chiral center.

Relevance in Analytical Chemistry Research

Analytical challenges for 3-chloromethcathinone stem from its structural similarity to other cathinones and the need for enantioselective detection. Research has focused on:

Chemo- and Enantioseparation

High-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) enables simultaneous separation of 3-CMC from positional isomers (2-CMC, 4-CMC) and enantiomers. A 2024 study demonstrated enantiomeric resolution using a chiral column, revealing racemic mixtures in illicit samples.

Metabolic Stability and Profiling

Metabolic pathways in human liver microsomes (HLMs) include:

  • β-Keto Group Reduction: Produces dihydro-3-CMC (M1).
  • N-Demethylation: Yields N-desmethyl-3-CMC (M2) and dihydro-N-desmethyl-3-CMC (M3).
  • Hydroxylation: Forms hydroxylated metabolites (M4).
Metabolic PathwayMetabolite (Symbol)Mass Shift (Da)Key Fragmentation Patterns
Reduction of β-ketoM1+2Loss of H₂O → m/z 182.0738
N-DemethylationM2-16Loss of NH₃ and CO → m/z 139.0310
HydroxylationM4+16Oxonium ion → m/z 138.9951

Current Research Landscape

Recent studies highlight advancements in detection, metabolism, and toxicity:

Forensic Toxicology Applications

  • Dried Blood Spot (DBS) Analysis: LC-HRMS methods enable detection of 3-CMC and metabolites (e.g., dihydro-3-CMC) in DBS, with stability up to 90 days.
  • Postmortem Case Studies: Blood concentrations ranging from <10 ng/mL to 2,800 ng/mL have been reported, with dihydro-3-CMC as a prevalent metabolite.

Enantiomeric Biodistribution

A 2024 rat study revealed enantioselective renal elimination, with one enantiomer predominant in urine. This finding underscores the need for chiral analysis in forensic samples.

Metabolic Clearance and Biomarkers

  • Half-Life: Intermediate clearance (20–60 minutes) in HLMs, with metabolites serving as biomarkers for extended detection windows.
  • Phase II Metabolites: Glucuronic acid conjugates of reduced metabolites (e.g., M1-Glucuronide) are emerging targets for screening.

Molecular Structure and Composition

IUPAC Nomenclature and Systematic Name

3-Chloromethcathinone hydrochloride is systematically named according to International Union of Pure and Applied Chemistry nomenclature as 1-(3-chlorophenyl)-2-(methylamino)propan-1-one hydrochloride [1] [3]. The base compound, without the hydrochloride salt, carries the IUPAC name 1-(3-chlorophenyl)-2-(methylamino)propan-1-one [1] [4]. This nomenclature reflects the structural characteristics of the compound, specifically indicating the presence of a chlorine substituent at the meta position (3-position) of the phenyl ring, a methylamino group, and a propanone backbone [5].

The compound is also known by several synonyms in the scientific literature, including clophedrone and metaclephedrone [1] [9]. The Chemical Abstracts Service has assigned the registry number 1049677-59-9 to the base form and 1607439-32-6 to the hydrochloride salt [3] [4].

Molecular Formula and Weight

The molecular formula of 3-chloromethcathinone base is C₁₀H₁₂ClNO, with a molecular weight of 197.66 g/mol [1] [3] [5]. The hydrochloride salt form has the molecular formula C₁₀H₁₃Cl₂NO and a molecular weight of 234.12 g/mol [3] [4] [8]. The monoisotopic mass of the base compound is precisely 197.060741 atomic mass units [5].

PropertyBase FormHydrochloride Salt
Molecular FormulaC₁₀H₁₂ClNOC₁₀H₁₃Cl₂NO
Molecular Weight197.66 g/mol234.12 g/mol
CAS Number1049677-59-91607439-32-6
Monoisotopic Mass197.060741234.122

The InChI (International Chemical Identifier) for the base compound is InChI=1S/C10H12ClNO/c1-7(12-2)10(13)8-4-3-5-9(11)6-8/h3-7,12H,1-2H3, with the corresponding InChIKey being VOEFELLSAAJCHJ-UHFFFAOYSA-N [1] [4].

Structural Comparison to Related Compounds

3-Chloromethcathinone exhibits significant structural similarity to methcathinone, the parent compound of this chemical class [5]. The primary structural difference lies in the substitution of a chlorine atom at the meta position of the phenyl ring in 3-chloromethcathinone, whereas methcathinone lacks this halogen substituent [5]. Both compounds share the characteristic cathinone backbone consisting of a phenyl ring attached to a propanone chain with a methylamino group [5].

When compared to other methcathinone derivatives, 3-chloromethcathinone shows structural relationships with compounds such as 3-methylmethcathinone, where a methyl group replaces the chlorine substituent at the same position . The compound also demonstrates structural similarity to 4-chloromethcathinone, differing only in the position of the chlorine substitution on the aromatic ring [5] [6].

Stereochemistry

Chiral Center Analysis

3-Chloromethcathinone contains one chiral center located at the carbon atom adjacent to the carbonyl group in the propanone chain [5] [9] [10]. This stereogenic center arises from the presence of four different substituents: a hydrogen atom, a methyl group, a methylamino group, and the carbonyl carbon [4] [5]. The chiral nature of this compound is significant for its chemical behavior and potential interactions with biological systems [6] [10].

The presence of this single chiral center means that 3-chloromethcathinone exists as two enantiomeric forms, designated as (R)-3-chloromethcathinone and (S)-3-chloromethcathinone [5] [9] [10]. The stereochemical configuration is determined by the Cahn-Ingold-Prelog priority rules applied to the substituents around the chiral carbon [4].

Enantiomeric Forms: (R)-3-CMC and (S)-3-CMC

The two enantiomeric forms of 3-chloromethcathinone, (R)-3-chloromethcathinone and (S)-3-chloromethcathinone, are non-superimposable mirror images of each other [5] [9] [10]. These enantiomers possess identical physical properties such as melting point, boiling point, and solubility in achiral solvents, but differ in their optical activity and interactions with chiral environments [10] .

Research has indicated that the (S)-enantiomer may exhibit different binding characteristics compared to the (R)-enantiomer when interacting with biological macromolecules [6] . Molecular modeling studies have demonstrated that the two enantiomers can adopt different conformations when bound to proteins, with varying binding energies and interaction patterns [6].

The InChI representations for the individual enantiomers are: (R)-isomer: InChI=1S/C10H12ClNO/c1-7(12-2)10(13)8-4-3-5-9(11)6-8/h3-7,12H,1-2H3/t7-/m0/s1, and (S)-isomer: InChI=1S/C10H12ClNO/c1-7(12-2)10(13)8-4-3-5-9(11)6-8/h3-7,12H,1-2H3/t7-/m1/s1 [7].

Racemic Mixtures in Research Applications

Research applications frequently utilize racemic 3-chloromethcathinone due to its availability and the complexity associated with enantiomeric separation [10] . However, studies investigating protein binding have noted that the racemic mixture may not accurately represent the behavior of individual enantiomers, as each form can exhibit distinct binding affinities and kinetic properties [6] [10].

Physical Properties

Physical State and Appearance

3-Chloromethcathinone hydrochloride exists as a solid at room temperature, typically appearing as a white powder or small white crystals in its pure form [5]. The hydrochloride salt has also been described in the literature as presenting as a grey solid in some preparations [7]. The physical appearance can vary depending on the purity and specific preparation method used [7] [13].

The melting point of 3-chloromethcathinone hydrochloride has been reported with some variation in the literature. Blough and colleagues reported a melting point range of 181-183°C, while Shalabi and colleagues observed a melting point of 193°C [7]. This discrepancy of approximately 10°C was noted by Shalabi and colleagues, who attributed it to possible differences in sample purity or preparation methods [7].

Solubility Parameters

The hydrochloride salt of 3-chloromethcathinone demonstrates high solubility in water, making it readily dissolvable for various analytical and research applications [5]. This aqueous solubility is characteristic of many hydrochloride salts and facilitates its use in biological and analytical studies [7].

Based on structural similarity to 4-chloromethcathinone, 3-chloromethcathinone is expected to exhibit solubility in organic solvents such as dimethyl formamide and dimethyl sulfoxide [7]. The compound is also anticipated to be soluble in common organic solvents including ethanol [7]. These solubility characteristics are important for analytical procedures and extraction methods used in forensic and research applications [7].

Constitutional Isomers

Comparative Analysis with 2-CMC

2-Chloromethcathinone (2-chloromethcathinone) represents the ortho-substituted constitutional isomer of 3-chloromethcathinone [15] [17]. Both compounds share the identical molecular formula C₁₀H₁₂ClNO and molecular weight of 197.66 g/mol, but differ in the position of the chlorine substituent on the phenyl ring [5] [15].

The structural difference between 2-chloromethcathinone and 3-chloromethcathinone lies in the location of the chlorine atom: ortho position (2-position) versus meta position (3-position) respectively [15] [16]. This positional variation influences the electronic distribution within the molecule and affects the compound's physical and chemical properties [16] .

Property2-Chloromethcathinone3-Chloromethcathinone
Chlorine PositionOrtho (2-position)Meta (3-position)
IUPAC Name1-(2-chlorophenyl)-2-(methylamino)propan-1-one1-(3-chlorophenyl)-2-(methylamino)propan-1-one
CAS Number90869-66-21049677-59-9
Melting Point (HCl)Not determined181-183°C / 193°C

The ortho substitution in 2-chloromethcathinone may result in different steric interactions compared to the meta substitution in 3-chloromethcathinone, potentially affecting molecular conformation and intermolecular interactions [16] .

Comparative Analysis with 4-CMC

4-Chloromethcathinone (4-chloromethcathinone) is the para-substituted constitutional isomer of 3-chloromethcathinone [5] [19] [20]. Like its positional isomers, 4-chloromethcathinone possesses the same molecular formula and weight but differs in the chlorine substitution pattern [5] [19].

The para-substituted 4-chloromethcathinone exhibits a melting point of 198°C for its hydrochloride salt, which is notably higher than the reported values for 3-chloromethcathinone [19]. This difference in melting point can be attributed to the distinct packing arrangements in the solid state resulting from the different substitution patterns [19].

Research has demonstrated that 4-chloromethcathinone shows different stability profiles compared to 3-chloromethcathinone under various storage conditions [12] [20]. The para-substituted isomer has been reported to have an estimated half-life of approximately one day in blood samples stored at 5°C, while complete degradation occurs within approximately four months under refrigerated conditions [12].

Analytical Differentiation Methods for Positional Isomers

The differentiation of chloromethcathinone positional isomers requires sophisticated analytical techniques due to their identical molecular formulas and similar physical properties [5] [22]. Gas chromatography has proven effective for the separation of these constitutional isomers when operated under optimized conditions [22].

Gas chromatographic separation of 2-chloromethcathinone, 3-chloromethcathinone, and 4-chloromethcathinone free bases can be achieved using conventional low-polarity capillary columns with slow heating rates (5°C/min) [22]. This method provides baseline separation of all three positional isomers, enabling their unambiguous identification [22].

Energy-resolved mass spectrometry represents another powerful approach for distinguishing these isomers [22]. The technique relies on differences in the fragmentation patterns of trifluoroacetyl derivatives of the positional isomers [22]. Specifically, the abundance ratios of halophenyl and halobenzoyl cations vary characteristically among the isomers, following the order ortho < para < meta for chloromethcathinones [22].

Advanced analytical methods for isomer differentiation include:

Nuclear magnetic resonance spectroscopy provides definitive structural identification through characteristic chemical shift patterns that reflect the electronic environment of each positional isomer [21] [25]. The aromatic proton signals exhibit distinct splitting patterns and chemical shifts depending on the chlorine substitution position [25].

Liquid chromatography coupled with tandem mass spectrometry offers additional selectivity for isomer identification through retention time differences and specific fragmentation pathways [21]. The metabolite profiling studies have revealed that each positional isomer produces characteristic metabolite patterns that can aid in their differentiation [21].

Bromination-Amination Procedures

The bromination-amination procedure represents the most widely employed synthetic methodology for the preparation of ring-substituted cathinones, including 3-chloromethcathinone hydrochloride [1] [2]. This two-step approach involves the initial alpha-bromination of a suitable arylketone, commonly referred to as a propiophenone, followed by nucleophilic substitution with an appropriate amine to yield the desired cathinone derivative [2] [3].

The first step consists of alpha-bromination of the precursor ketone using bromine under acidic or basic conditions [4]. The bromine required for this transformation can be obtained commercially as liquid bromine or prepared in situ from bromide salts such as potassium bromide, combined with sulfuric acid and hydrogen peroxide [2]. This bromination step is considered the most challenging and hazardous portion of the synthesis due to the highly toxic and corrosive properties of bromine [2] [5].

The second step involves the addition of an amine to the alpha-bromoketone intermediate through nucleophilic substitution [2]. This amination step proceeds readily at ambient temperature and can be easily scaled for industrial production [2]. The reaction produces racemic mixtures of the desired cathinone, which are typically isolated as hydrochloride salts through treatment with hydrochloric acid [2] [3].

Permanganate Process

The permanganate process provides an alternative synthetic route that involves the direct oxidation of suitable ephedrine analogues with strong oxidizing agents [6] [7] [8]. This method employs potassium permanganate in dilute sulfuric acid to convert ephedrine or pseudoephedrine derivatives directly to the corresponding cathinone [6] [7].

The permanganate oxidation pathway involves mixing the precursor ephedrine analogue with potassium permanganate, methylene chloride, water, and acetic acid [9]. Following oxidation, sodium hydrogen sulfite is added to reduce precipitated manganese dioxide, and the mixture is subjected to acid-base extraction using sodium hydroxide and sulfuric acid for phase separation [9]. The final cathinone product forms as light yellow oils after evaporation of the methylene chloride solvent [9].

When enantiomerically pure precursors are employed, this method can yield stereoselective products [5] [7]. However, the permanganate process presents significant disadvantages, particularly the potential for manganese contamination in the final products unless thorough purification procedures are implemented [4]. Cathinone products contaminated with manganese residues may cause serious toxicological complications in consumers [4].

Industrial-Scale Production Methods

Industrial-scale production of synthetic cathinones utilizes optimized bromination-amination procedures that enable efficient large-scale manufacturing [2] [5]. The process is considered industrially efficient because bromopropiophenone intermediates can be produced in large quantities, subdivided into batches, and each batch reacted with different amines to produce multiple cathinone derivatives [2] [5].

Large-scale operations typically employ continuous-flow reactors for the bromination step to manage the hazardous nature of bromine and facilitate safe removal of hydrogen bromide byproducts [10]. Industrial facilities often incorporate specialized equipment for bromine handling, including dedicated storage tanks, piping systems with appropriate safety measures, and closed-system operations to minimize environmental and health risks [11].

The theoretical yield for cathinone production using this methodology is approximately 45 percent, with calculations indicating that 0.42 kilograms of product can be obtained from 1 kilogram of the corresponding bromopropiophenone starting material [2]. The amination step does not require heating and can be readily scaled up, making it particularly suitable for large-volume production [2].

Specific Synthesis Pathways for 3-Chloromethcathinone

Blough Method

The Blough method represents a sophisticated approach to 3-chloromethcathinone synthesis that employs nitrogen protection strategies to enhance reaction selectivity and product purity [1] [4] [12]. This methodology begins with 3-chloropropiophenone as the starting material, which undergoes bromination with bromine to yield 2-bromo-1-(3-chlorophenyl)-1-oxopropane [4].

The key innovation in the Blough approach involves the use of N-benzylmethylamine as the nucleophile, rather than direct methylamine substitution [4]. This protected amine strategy produces 2-(N-benzyl-N-methylamino)-1-(3-chlorophenyl)-1-oxopropane as an intermediate [4]. The protecting benzyl group is subsequently removed through treatment with 1-chloroethyl chloroformate in dichloroethane, affording 3-chloromethcathinone hydrochloride as a grey solid [4].

The Blough method achieves melting points of 181-183 degrees Celsius for the hydrochloride salt product [4]. This approach offers advantages in terms of reduced side reactions and enhanced product purity compared to direct amination procedures [12]. The use of nitrogen protection minimizes competing reactions and enables better control over the synthetic transformation [12].

Shalabi Method

The Shalabi method provides a more straightforward synthetic route that eliminates the need for nitrogen protection strategies [4]. This approach directly reacts 2-bromo-1-(3-chlorophenyl)propan-1-one with methylamine in the presence of ethanol to yield 3-chloromethcathinone hydrochloride as a white solid [4].

The Shalabi procedure represents a simplified version of the bromination-amination approach that is particularly attractive for its operational simplicity and reduced synthetic complexity [4]. The method produces 3-chloromethcathinone hydrochloride with a melting point of 193 degrees Celsius [4]. The ten-degree discrepancy in melting point compared to literature values prompted the authors to conduct microanalysis to confirm product identity and purity [4].

This methodology offers advantages in terms of reduced synthetic steps, elimination of protecting group chemistry, and straightforward reaction conditions [4]. The direct amination approach makes the Shalabi method particularly suitable for applications where synthetic simplicity is prioritized over absolute optimization of reaction selectivity [4].

Alternative Synthetic Approaches

Alternative synthetic approaches to 3-chloromethcathinone encompass various methodologies that utilize different starting materials and reaction pathways [1] [5]. These approaches include modifications of classical cathinone synthesis procedures adapted specifically for the 3-chloro substitution pattern [1] [5].

One alternative strategy involves the use of chemically masked derivatives of 3-chloromethcathinone, where the cathinone is chemically modified to produce non-controlled intermediates that can be converted back to the parent compound through relatively simple transformations [5]. Although no specific cases of masked 3-chloromethcathinone derivatives have been reported, this approach has been documented for other cathinone analogues, particularly 3-methylmethcathinone [5].

The masked precursor strategy typically involves reaction of the amino group with protecting groups such as acetyl groups, generating different chemical entities that are easily hydrolyzed to produce the desired cathinones [1]. Various protecting groups can be employed for this purpose, providing flexibility in synthetic planning and potential advantages in terms of regulatory control circumvention [1].

Additional alternative approaches include modifications of the Hartung-Munch procedure involving isonitrosopropiophenone derivatives, as well as adaptations of established pharmaceutical synthetic routes [9]. These methodologies, while more complex than standard bromination-amination procedures, offer potential advantages in specific synthetic contexts [9].

Precursor Materials

3-Chloropropiophenone as Key Starting Material

3-Chloropropiophenone serves as the primary starting material for most synthetic routes to 3-chloromethcathinone hydrochloride [1] [5] [13]. This compound, with the molecular formula C₉H₉ClO and CAS number 936-59-4, is characterized by a propiophenone backbone substituted with a chlorine atom at the meta position of the aromatic ring [13] .

The compound exists as a colorless to pale yellow oily liquid with a pungent odor and demonstrates solubility in water, alcohol, ether, and acetone . Its melting point ranges from 46 to 50 degrees Celsius, with a boiling point of 113 degrees Celsius at reduced pressure [13]. The industrial significance of 3-chloropropiophenone extends beyond cathinone synthesis, as it serves as a key intermediate in the synthesis of bupropion hydrochloride, an important antidepressant and smoking cessation aid .

Commercial availability of 3-chloropropiophenone is widespread, with the compound being manufactured on large scale for pharmaceutical applications [5] . The precursor is not controlled under the United Nations Convention against Illicit Traffic in Narcotic Drugs and Psychotropic Substances of 1988, facilitating its procurement for legitimate research and industrial purposes [5].

Alternative Precursors

Alternative precursors for 3-chloromethcathinone synthesis include various ring-substituted propiophenone derivatives and related aromatic ketones [5] [9]. These alternatives provide synthetic flexibility and may offer advantages in specific manufacturing contexts or when primary precursors are unavailable [9].

3-Chlorobenzonitrile represents an important alternative starting material that can be converted to 3-chloropropiophenone through Grignard reaction chemistry [15]. The synthesis involves formation of ethylmagnesium bromide from ethyl bromide and magnesium in tetrahydrofuran, followed by nucleophilic addition to 3-chlorobenzonitrile [15]. Subsequent hydrolysis with hydrochloric acid yields 3-chloropropiophenone with reported yields of 92.6 percent [15].

Ephedrine and pseudoephedrine analogues containing appropriate ring substitution patterns provide additional alternative precursors through permanganate oxidation pathways [5] [9]. While these precursors are subject to regulatory controls in many jurisdictions, they offer the potential advantage of stereoselective synthesis when enantiomerically pure starting materials are employed [5].

Chemical Transformations of Precursors

The chemical transformations of precursors in 3-chloromethcathinone synthesis involve several key reaction types that enable conversion of readily available starting materials to the desired cathinone structure [15] [10]. These transformations include alpha-halogenation, nucleophilic substitution, oxidation, and various protecting group manipulations [15] [10].

Alpha-bromination of 3-chloropropiophenone proceeds through electrophilic halogenation at the methyl carbon adjacent to the carbonyl group [4] [10]. This transformation typically employs molecular bromine in the presence of catalytic amounts of aluminum trichloride or under acidic conditions [16] . The reaction produces 2-bromo-1-(3-chlorophenyl)propan-1-one as the key intermediate for subsequent amination [4].

Nucleophilic substitution reactions involve displacement of the bromide leaving group by nitrogen nucleophiles, primarily methylamine or protected methylamine derivatives [4] [10]. These transformations proceed through SN2 mechanisms and typically occur under mild conditions at ambient temperature [4] [10]. The stereochemistry of the substitution results in racemic product formation when starting from achiral brominated intermediates [4].

Alternative transformation pathways include oxidative processes that convert hydroxylated precursors directly to ketone products [8] [9]. Permanganate oxidation of appropriately substituted ephedrine analogues exemplifies this approach, with the oxidation proceeding through loss of the secondary alcohol to generate the corresponding ketone functionality [8] [9].

Purification Techniques

Recrystallization Methods

Recrystallization represents the most commonly employed purification technique for 3-chloromethcathinone hydrochloride and related cathinone derivatives [18] [19]. This classical purification method relies on the differential solubility of the desired product compared to impurities across varying temperature conditions [19].

Standard recrystallization procedures for cathinone hydrochloride salts typically employ polar protic solvents such as ethanol or methanol [18] [20]. The process involves dissolution of the crude product in hot solvent, followed by controlled cooling to promote selective crystallization of the pure compound [19]. Impurities remain dissolved in the mother liquor and are removed through filtration [19].

Thermal cycle recrystallization provides enhanced purification efficiency through multiple dissolution and crystallization cycles [19]. This approach involves initial dissolution in approximately 20 percent water by mass relative to the substrate, heating until complete dissolution occurs, followed by controlled cooling [19]. The process can be repeated multiple times to achieve purities exceeding 99 percent, though with significant yield losses due to material remaining in solution [19].

Advanced recrystallization techniques may employ mixed solvent systems to optimize solubility profiles and crystal quality [18]. Combinations such as chloroform-acetone or ethanol-water provide improved selectivity for specific cathinone derivatives [21]. Temperature control and seeding strategies can further enhance crystal quality and purification efficiency [19].

Chromatographic Purification

Chromatographic purification methods provide high-resolution separation capabilities for cathinone derivatives and enable achievement of research-grade purity levels [22] [23] [24]. These techniques are particularly valuable for analytical applications and when exceptional purity is required [22] [23].

Column chromatography employs stationary phases such as silica gel or alumina with appropriate mobile phase systems to achieve separation based on differential adsorption and partition behavior [22]. Typical mobile phases include combinations of organic solvents such as dichloromethane, ethyl acetate, and hexanes with varying polarity gradients [22].

High-performance liquid chromatography provides superior resolution and quantitative analysis capabilities [22] [23]. Reverse-phase systems using C18 stationary phases with acetonitrile-water mobile phases are commonly employed for cathinone separations [22] [23]. Detection typically utilizes ultraviolet spectroscopy at wavelengths around 220 nanometers or mass spectrometry for enhanced selectivity [22] [23].

Preparative-scale chromatographic separations enable isolation of purified products from complex mixtures [18]. These approaches are particularly valuable when dealing with isomeric compounds or when traditional recrystallization methods prove insufficient [18]. Fraction collection and subsequent concentration yield purified products suitable for analytical standards or research applications [18].

Quality Control Parameters

Quality control parameters for 3-chloromethcathinone hydrochloride synthesis encompass multiple analytical criteria that ensure product identity, purity, and consistency [25] [22] [23]. These parameters are essential for both research applications and regulatory compliance [22] [23].

Melting point determination serves as a primary identity test and purity indicator for cathinone hydrochloride salts [1] [25] [4]. Pure 3-chloromethcathinone hydrochloride exhibits melting points between 181-193 degrees Celsius, depending on the specific synthetic method and purification procedure employed [1] [25] [4]. Significant deviations from expected melting point ranges indicate the presence of impurities or incorrect product identity [4].

Nuclear magnetic resonance spectroscopy provides comprehensive structural characterization and purity assessment [1] [26] [25]. Proton NMR spectra enable identification of characteristic chemical shifts for the aromatic protons, methyl groups, and amine functionality [1] [26] [25]. Carbon-13 NMR spectroscopy offers additional structural confirmation and can detect impurities not readily apparent in proton spectra [1] [26] [25].

Mass spectrometry techniques, particularly high-resolution mass spectrometry, provide definitive molecular weight confirmation and structural elucidation [1] [26] [22]. Gas chromatography-mass spectrometry enables detection of volatile impurities and degradation products [25] [22]. Liquid chromatography coupled with mass spectrometry offers superior sensitivity for polar impurities and enables quantitative purity assessment [22] [23].

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

233.0374194 g/mol

Monoisotopic Mass

233.0374194 g/mol

Heavy Atom Count

14

UNII

VKP2A6NM3Y

Dates

Last modified: 04-14-2024

Explore Compound Types